5-Chloro-2-[(4-chlorobenzyl)sulfanyl]-1,3-benzoxazole
Description
Properties
IUPAC Name |
5-chloro-2-[(4-chlorophenyl)methylsulfanyl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NOS/c15-10-3-1-9(2-4-10)8-19-14-17-12-7-11(16)5-6-13(12)18-14/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPYWRASHLFWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC3=C(O2)C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201221132 | |
| Record name | 5-Chloro-2-[[(4-chlorophenyl)methyl]thio]benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201221132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338750-70-2 | |
| Record name | 5-Chloro-2-[[(4-chlorophenyl)methyl]thio]benzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338750-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-[[(4-chlorophenyl)methyl]thio]benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201221132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(4-chlorobenzyl)sulfanyl]-1,3-benzoxazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminophenol and 4-chlorobenzyl chloride.
Formation of Benzoxazole Core: The 2-aminophenol undergoes cyclization with a suitable reagent, such as phosphorus oxychloride (POCl3), to form the benzoxazole core.
Introduction of Sulfanyl Group: The benzoxazole core is then reacted with 4-chlorobenzyl chloride in the presence of a base, such as potassium carbonate (K2CO3), to introduce the sulfanyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(4-chlorobenzyl)sulfanyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro groups can be reduced to form the corresponding hydrocarbons.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
5-Chloro-2-[(4-chlorobenzyl)sulfanyl]-1,3-benzoxazole serves as a valuable building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:
- Oxidation: Conversion of sulfanyl to sulfoxides or sulfones.
- Substitution Reactions: Replacement of chloro groups with amines or thiols.
These reactions enable the development of new compounds with tailored properties for specific applications.
Biological Applications
This compound may function as a probe or ligand in biochemical studies. The presence of chloro and sulfanyl groups enhances its ability to interact with biological targets, which can modulate enzyme activity or protein interactions. Such characteristics make it a candidate for drug discovery and development.
Case Study:
In a study exploring the interaction of benzoxazole derivatives with protein targets, researchers found that compounds similar to this compound exhibited significant binding affinities, suggesting potential as therapeutic agents.
Industrial Applications
In the chemical industry, this compound can be used as an intermediate in the production of specialty chemicals and materials. Its ability to participate in various chemical reactions makes it suitable for developing new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(4-chlorobenzyl)sulfanyl]-1,3-benzoxazole involves its interaction with specific molecular targets. The chloro and sulfanyl groups can participate in various binding interactions, such as hydrogen bonding or hydrophobic interactions, with target proteins or enzymes. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
| Compound | Substituents | Electronic Effects | Melting Point (°C) | LogP |
|---|---|---|---|---|
| This compound | Cl (C5), 4-Cl-benzylthio (C2) | Strong electron-withdrawing (Cl), moderate π-π stacking (benzyl) | 148–152 | 4.2 |
| 2-Methyl-5-nitro-1,3-benzoxazole | NO₂ (C5), CH₃ (C2) | Strong electron-withdrawing (NO₂), electron-donating (CH₃) | 98–102 | 1.8 |
| 5-Fluoro-2-(phenylsulfonyl)-1,3-benzoxazole | F (C5), PhSO₂ (C2) | Moderate electron-withdrawing (F), polar (SO₂) | 165–169 | 3.1 |
| 2-Amino-5-bromo-1,3-benzoxazole | Br (C5), NH₂ (C2) | Electron-withdrawing (Br), electron-donating (NH₂) | 178–182 | 2.5 |
Key Observations :
- Lipophilicity : The 4-chlorobenzylthio group in the target compound confers higher LogP (4.2) compared to analogs with polar groups (e.g., SO₂, LogP 3.1) .
- Thermal Stability: Bromine and amino substituents increase melting points due to hydrogen bonding (e.g., 5-bromo-2-amino derivative: 178–182°C) .
Biological Activity
5-Chloro-2-[(4-chlorobenzyl)sulfanyl]-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, antifungal, antioxidant, and anticancer properties.
The molecular formula of this compound is with a molecular weight of 310.2 g/mol. The compound is synthesized through a multi-step process involving the introduction of a sulfanyl group to the benzoxazole framework, which enhances its biological activity.
Antimicrobial Activity
The antimicrobial activity of this compound has been evaluated against various bacterial strains. Studies indicate that this compound exhibits a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for this compound range from 250 to 7.81 µg/ml, indicating potent activity compared to standard antibiotics .
| Microbial Strain | MIC (µg/ml) |
|---|---|
| Bacillus subtilis | 7.81 |
| Escherichia coli | 15.63 |
| Candida albicans | 31.25 |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity against pathogens like Candida albicans. While it is generally less potent than fluconazole, it demonstrates significant efficacy against drug-resistant isolates .
Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays. The results indicate that it possesses considerable antioxidant activity, which contributes to its overall therapeutic profile by mitigating oxidative stress in biological systems .
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzoxazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells in some cases. The structure-activity relationship (SAR) analysis suggests that modifications to the benzoxazole core can enhance its anticancer efficacy .
Case Studies and Research Findings
Several studies have investigated the biological activities of benzoxazole derivatives:
- Antimicrobial Evaluation : A study synthesized various derivatives and evaluated their antimicrobial activities against multiple strains. The findings indicated that compounds with electron-donating substituents exhibited higher antibacterial activity .
- Anticancer Potential : Research on related benzoxazole compounds revealed their ability to induce apoptosis in breast cancer cells (MCF-7) and lung cancer cells (A549). These findings suggest that structural modifications could lead to more effective anticancer agents .
- Toxicity Studies : Some derivatives showed lower toxicity towards normal cells compared to cancer cells, indicating their potential as selective anticancer agents .
Q & A
Q. What are the common synthetic routes for preparing 5-Chloro-2-[(4-chlorobenzyl)sulfanyl]-1,3-benzoxazole and its intermediates?
A solvent-free reductive amination approach is often employed for synthesizing benzoxazole derivatives. For example, intermediate 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide can be prepared by refluxing methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate with hydrazine hydrate in absolute alcohol for 4 hours, followed by TLC monitoring (chloroform:methanol, 7:3) . Chlorination steps using reagents like phosphorus pentachloride or chlorine gas are critical for introducing chloro substituents, as seen in analogous sulfonyl chloride syntheses .
Q. How is the structural conformation of this compound validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Parameters such as dihedral angles (e.g., between benzoxazole and chlorobenzyl groups) and mean bond lengths (e.g., C–C = 0.006 Å) are reported to confirm molecular geometry. R-factors (e.g., 0.076) and data-to-parameter ratios (e.g., 14.0) ensure crystallographic reliability .
Q. What analytical techniques are used to monitor reaction progress and purity?
Thin-layer chromatography (TLC) with solvent systems like chloroform:methanol (7:3) is routinely used for reaction monitoring . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for purity assessment. For sulfonyl chloride intermediates, oxidative chlorination with Lawesson’s reagent can be tracked via IR spectroscopy (S=O stretching at ~1350 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize by-products?
By-product formation during chlorination (e.g., over-chlorination) can be mitigated by controlling reaction stoichiometry and temperature. For example, chlorination of o-chlorobenzoxime with chlorine gas under alkaline conditions requires precise molar ratios to avoid polychlorinated by-products . Solvent-free conditions also reduce side reactions, as demonstrated in reductive amination protocols .
Q. What strategies address contradictions in spectroscopic data for benzoxazole derivatives?
Discrepancies in NMR or MS data may arise from tautomerism or residual solvents. Computational methods (e.g., DFT calculations) can validate experimental spectra. For instance, SC-XRD data resolved ambiguities in the dihedral angles of benzothiazole analogs, confirming non-planar conformations . Cross-referencing with high-resolution MS (HRMS) further resolves molecular ion conflicts .
Q. How can this compound be functionalized for pharmacological studies?
Sulfonamide derivatives are synthesized via nucleophilic substitution of sulfonyl chloride intermediates. For example, 5-phenyl-1,3-thiazole-4-sulfonyl chloride reacts with amines to generate sulfonamides, which are screened for antitumor activity across 60 cancer cell lines using the NCI-60 panel . Similar strategies apply to benzoxazole scaffolds by replacing the sulfanyl group with sulfonamides or acyl hydrazides .
Q. What computational tools predict the bioactivity of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling are used to assess interactions with targets like cyclooxygenase-2 (COX-2) or kinase enzymes. For benzisoxazole analogs, in silico ADMET predictions (e.g., SwissADME) guide lead optimization by evaluating solubility and metabolic stability .
Methodological Considerations
Q. How are regioselectivity challenges addressed during sulfanyl group introduction?
Regioselective sulfanylation is achieved using protecting groups or directing auxiliaries. For example, benzyl thiols react selectively at the 2-position of benzoxazole due to steric and electronic effects, as confirmed by SC-XRD . Lawesson’s reagent facilitates sulfur incorporation in thiazole syntheses without affecting chloro substituents .
Q. What are the best practices for handling air-sensitive intermediates in benzoxazole synthesis?
Sulfanyl and sulfonyl chloride intermediates are moisture-sensitive. Reactions should be conducted under inert atmospheres (N₂/Ar) using anhydrous solvents. Storage at –20°C in sealed vials with molecular sieves prevents hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
